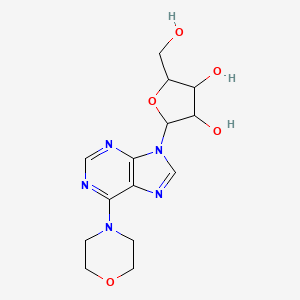

6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine

Description

6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine is a purine nucleoside derivative characterized by a morpholino substituent at the 6-position of the purine ring and a β-D-ribofuranosyl group at the 9-position. Its molecular formula is C₁₄H₂₀N₄O₆, with a molecular weight of 340.33 g/mol . The compound is notable for its potent antiviral activity, specifically targeting RNA viruses such as influenza and hepatitis C by interfering with viral replication through enzyme inhibition . Synonyms include 6-(4-Morpholino)purine riboside and (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-morpholino-9H-purin-9-yl)tetrahydrofuran-3,4-diol .

Structurally, the morpholino group (a six-membered ring containing one nitrogen and one oxygen atom) introduces steric bulk and hydrogen-bonding capacity, which may enhance target specificity compared to smaller substituents like halogens or methyl groups. The β-D-ribofuranosyl moiety is critical for mimicking natural nucleosides, enabling interaction with viral polymerases or helicases .

Properties

IUPAC Name |

2-(hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c20-5-8-10(21)11(22)14(24-8)19-7-17-9-12(15-6-16-13(9)19)18-1-3-23-4-2-18/h6-8,10-11,14,20-22H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFFXIPHHREHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325756 | |

| Record name | NSC517193 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52940-48-4 | |

| Record name | NSC517193 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC517193 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine, also known as a modified purine nucleoside, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and implications in medicinal chemistry.

- Molecular Formula : C₁₄H₁₉N₅O₅

- Molecular Weight : 337.33 g/mol

- CAS Number : 52940-48-4

The compound exhibits significant interactions with various biological targets, particularly enzymes involved in nucleotide metabolism. Research indicates that it acts as a substrate for adenosine deaminase and adenosine kinase, which are critical in purine metabolism. In cellular studies, the compound has shown to be converted into active metabolites that influence cellular functions.

Biological Activities

-

Antimycobacterial Activity :

- Recent studies have demonstrated that derivatives of this compound possess promising antimycobacterial properties against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). The minimum inhibitory concentrations (MICs) for these derivatives ranged from 0.16 to 0.625 μM, indicating potent activity against resistant strains .

-

Cytotoxicity :

- The compound has been evaluated for cytotoxic effects in various cancer cell lines. In L1210 cells, it was found that the cytotoxicity was potentiated by inhibiting adenosine deaminase, leading to increased intracellular concentrations of its phosphates . This suggests a potential therapeutic application in oncology.

- Vasodilatory Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimycobacterial | MIC against MDR-TB: 0.16 - 0.625 μM | |

| Cytotoxicity | Increased potency with coformycin | |

| Vasodilation | Smooth muscle relaxation |

Research Insights

- A study focused on the synthesis and characterization of related purine derivatives emphasized the importance of structural modifications in enhancing biological activity. This research highlighted the role of specific functional groups in optimizing interactions with biological targets .

- Another investigation into the metabolic pathways revealed that modifications at the ribofuranosyl position could significantly affect the compound's pharmacokinetic properties and overall efficacy .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected Purine Derivatives

Key Observations:

- Substituent Effects: The morpholino group’s size and polarity contrast with smaller, lipophilic groups like chloro or methyl. This likely enhances solubility and target binding compared to chloro derivatives .

- Biological Activity: While 6-morpholino exhibits antiviral activity, 6-chloro derivatives are often intermediates for antitumor agents (e.g., cladribine analogs) . The 2-furyl substituent in anti-TB compounds highlights substituent-dependent target specificity .

Pharmacokinetic and Toxicity Considerations

- Toxicity: 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine’s toxicity profile is unspecified in the evidence, whereas 6-(2-furyl)purines show low mammalian cell toxicity .

- Metabolic Stability: The acetylated ribose in improves lipophilicity for membrane penetration, whereas morpholino’s polarity may enhance aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.